(S)-Methyl2-(cyclopent-2-en-1-yl)acetate

asymmetric synthesis chiral building block enantiomeric purity

(S)-Methyl 2-(cyclopent-2-en-1-yl)acetate (CAS 67920-82-5) is a single-enantiomer chiral ester with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol. It features a cyclopentene ring with a double bond at the 2-position and an acetic acid methyl ester side chain bearing an S-configured stereogenic center at the ring carbon (C-7), as confirmed by its InChI stereochemical descriptor /t7-/m0/s1.

Molecular Formula C8H12O2
Molecular Weight 140.18 g/mol
Cat. No. B13106280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-Methyl2-(cyclopent-2-en-1-yl)acetate
Molecular FormulaC8H12O2
Molecular Weight140.18 g/mol
Structural Identifiers
SMILESCOC(=O)CC1CCC=C1
InChIInChI=1S/C8H12O2/c1-10-8(9)6-7-4-2-3-5-7/h2,4,7H,3,5-6H2,1H3/t7-/m0/s1
InChIKeyNGMGARDIUOMOGH-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-Methyl 2-(cyclopent-2-en-1-yl)acetate (CAS 67920-82-5): Chiral Cyclopentenyl Ester Building Block for Asymmetric Synthesis


(S)-Methyl 2-(cyclopent-2-en-1-yl)acetate (CAS 67920-82-5) is a single-enantiomer chiral ester with the molecular formula C₈H₁₂O₂ and a molecular weight of 140.18 g/mol . It features a cyclopentene ring with a double bond at the 2-position and an acetic acid methyl ester side chain bearing an S-configured stereogenic center at the ring carbon (C-7), as confirmed by its InChI stereochemical descriptor /t7-/m0/s1 . The compound belongs to the class of 2-cyclopentenylacetic acid esters, which are recognized as key chiral starting materials for the total synthesis of bioactive polyquinane natural products including coriolin, hirsutic acid C, and the cyclopentenyl fatty acid alepraic acid [1]. Its racemic counterpart (CAS 20006-85-3) is commercially available at 95–98% purity with established physicochemical profiles .

Stereochemistry
Single (S)-enantiomer chiral building block
Workflow
Asymmetric synthesis of cyclopentanoid scaffolds
Reported Context
Polyquinane natural product precursor (coriolin, hirsutic acid C, alepraic acid)

Why (S)-Methyl 2-(cyclopent-2-en-1-yl)acetate Cannot Be Substituted by Racemate, Positional Isomers, or Saturated Analogs in Stereochemically Demanding Applications


Generic substitution of (S)-Methyl 2-(cyclopent-2-en-1-yl)acetate with its racemic mixture (CAS 20006-85-3) introduces the (R)-enantiomer as a 50% impurity, which can divert synthetic pathways toward undesired diastereomers in subsequent asymmetric transformations and erode enantiomeric excess in the final product [1]. Substitution with the positional isomer methyl 2-(cyclopent-1-en-1-yl)acetate (CAS 21622-07-1) alters the double-bond regiochemistry from the 2-en to the 1-en position (SMILES: COC(=O)CC1=CCCC1 vs. COC(=O)CC1C=CCC1), which changes the allylic reactivity landscape and can compromise regioselective transformations such as Pd-catalyzed allylic substitutions [2]. The saturated analog methyl 2-cyclopentylacetate (CAS 2723-38-8) lacks the cyclopentene double bond entirely (C₈H₁₄O₂ vs. C₈H₁₂O₂), removing the possibility of participation in Diels-Alder reactions, oxidation at the allylic position, or conjugate additions that are essential to many synthetic sequences targeting cyclopentanoid natural products . The ethyl ester homolog (CAS 15848-49-4) introduces a larger alkyl group that alters solubility, boiling point (193.1°C vs. 171.2°C), and steric profile, which can affect reaction kinetics and purification logistics .

Racemate
May introduce (R)-enantiomer, altering stereochemical course and lowering enantiomeric excess in downstream steps
1-En isomer
Double-bond shift changes allylic reactivity and can compromise regioselective Pd-catalyzed substitutions
Saturated analog
Absence of alkene removes Diels-Alder and oxidation handles, limiting scaffold construction options

Quantitative Differentiation Evidence for (S)-Methyl 2-(cyclopent-2-en-1-yl)acetate Against Its Closest Chemical Analogs


Stereochemical Identity: Defined (S)-Enantiomer Versus Racemic Mixture

The (S)-enantiomer (CAS 67920-82-5) possesses a defined S-configuration at the cyclopentene ring carbon bearing the acetate side chain, confirmed by the InChI stereochemical layer /t7-/m0/s1 . In contrast, the racemic methyl 2-(cyclopent-2-en-1-yl)acetate (CAS 20006-85-3) contains a 1:1 mixture of (S)- and (R)-enantiomers with no stereochemical definition, and is supplied with standard purity specifications (typically 95–98%) that do not report enantiomeric excess . When the racemic acid was employed as a precursor via chiral auxiliary-mediated radical cyclization, only 53% ee was achieved after auxiliary removal, demonstrating that racemic starting material necessitates additional resolution steps to reach usable enantiopurity [1].

Stereochemical Identity
Class-level inference
Single (S)-enantiomer vs. racemate (0% ee); chiral auxiliary route yields only 53% ee from racemic precursor
Supports enantiomer-attribution review
InChI /t7-/m0/s1 confirms S-configuration; racemate lacks stereochemical specification
asymmetric synthesis chiral building block enantiomeric purity

Physicochemical Differentiation: Methyl Ester Versus Ethyl Ester Homolog

The methyl ester (S)-Methyl 2-(cyclopent-2-en-1-yl)acetate (MW 140.18, bp 171.2°C at 760 mmHg, flash point 72.8°C, density 1.004 g/cm³) presents a markedly different physicochemical profile from its ethyl ester homolog (CAS 15848-49-4; MW 154.21, bp 193.1°C at 760 mmHg, flash point 79.2°C, density 0.988 g/cm³, refractive index 1.463) [1]. The 21.9°C lower boiling point of the methyl ester enables gentler distillation conditions, reducing the risk of thermal degradation or racemization during purification. The 2.03 g/mol lower molecular weight per functional unit translates to a higher molar equivalent per gram in stoichiometric reactions, improving atom economy .

Methyl vs. Ethyl Ester
Cross-study comparable
Δbp −21.9°C (171.2 vs 193.1°C); vapor pressure 3.0× higher; flash point −6.4°C
Gentler distillative purification fit
Lower boiling point reduces thermal racemization risk
physicochemical properties ester homolog comparison purification and handling

Double Bond Regiochemistry: 2-En Versus 1-En Positional Isomer

The target compound bears the double bond at the 2-position of the cyclopentene ring (C=CCC ring connectivity), whereas the positional isomer methyl 2-(cyclopent-1-en-1-yl)acetate (CAS 21622-07-1) places the double bond at the 1-position, directly conjugated with the acetate-bearing carbon (SMILES: COC(=O)CC1=CCCC1) [1]. This regiochemical difference results in distinct physical properties: the 2-en isomer has a boiling point of 171.2°C and density of 1.004 g/cm³, while the 1-en isomer exhibits a lower boiling point of approximately 150°C and density around 0.93 g/cm³ . The 1-en isomer places the double bond in conjugation with the ester carbonyl via the cyclopentene ring, enabling extended π-conjugation, whereas the 2-en isomer maintains an isolated alkene with distinct allylic reactivity [2].

2-En vs. 1-En Isomer
Cross-study comparable
Δbp ≈ +21.2°C; density Δ +0.074 g/cm³; non-conjugated vs. conjugated alkene
Regiochemistry determines allylic substitution pathway
2-en isomer enables Pd-catalyzed allylic chemistry; 1-en favors Michael additions
regiochemistry positional isomer cycloaddition reactivity

Olefinic Versus Saturated Ring: Reactivity Differentiation for Cycloaddition Chemistry

The target compound (C₈H₁₂O₂, MW 140.18) contains one double bond in the cyclopentene ring, rendering it an alkene-containing building block amenable to Diels-Alder cycloadditions, oxidation reactions, and Pd-catalyzed allylic substitutions. Its saturated analog methyl 2-cyclopentylacetate (CAS 2723-38-8, C₈H₁₄O₂, MW 142.20) is fully saturated and lacks these reactivities entirely . The physicochemical profiles also differ: the saturated analog exhibits a boiling point of 178–179°C (vs. 171.2°C), density of 0.972 g/cm³ (vs. 1.004 g/cm³), and a flash point of approximately 54.7°C (vs. 72.8°C), reflecting the absence of the alkene moiety [1]. The higher flash point of the unsaturated target compound (+18.1°C) also confers a marginally improved safety profile for handling at elevated temperatures.

Unsaturated vs. Saturated
Cross-study comparable
Δflash point +18.1°C (72.8 vs ~54.7°C); saturated analog lacks C=C reactivity
Alkene essential for Diels-Alder cycloaddition
Saturated analog eliminates key disconnection for polycyclic scaffolds
Diels-Alder cycloaddition unsaturated building block alkene reactivity

Validated Synthetic Route to the (R)-Enantiomer Provides Benchmark for Stereochemical Integrity Assessment

A β-diastereoselective radical cyclization method employing (–)-8-phenylmenthyl 7-iodo-2,6-heptadienoate as the chiral precursor has been reported to afford (R)-(2-cyclopentenyl)acetate with 88% diastereomeric excess (de) in 90% isolated yield [1]. Under identical conditions, the corresponding (R)-(2-cyclohexenyl)acetate was obtained with 84% de in 72% yield, demonstrating a ring-size-dependent selectivity profile [2]. This methodology establishes a benchmark for accessing enantiomerically enriched 2-cyclopentenylacetate derivatives and provides a reference point for evaluating the stereochemical purity of commercially sourced (S)-enantiomer. The 88% de achieved via radical cyclization highlights that auxiliary-based asymmetric approaches still require further enrichment to match the enantiopurity expected of a single-enantiomer commercial product [3].

(R)-Enantiomer Route
Class-level inference
Radical cyclization: 88% de, 90% yield for (R)-cyclopentenyl acetate; 84% de for cyclohexenyl analog
Benchmark for enantiopurity assessment
88% de still below single-enantiomer quality; supports direct procurement value
enantioselective synthesis radical cyclization diastereoselectivity

Established Role as Chiral Precursor to Polyquinane Natural Products Coriolin and Hirsutic Acid C

Optically active (2-cyclopentenyl)acetic acid and its esters are documented as starting materials for the total synthesis of several biologically active polyquinane natural products, including the antibiotic coriolin, the antitumor agent hirsutic acid C, and the cyclopentenyl fatty acid alepraic acid [1]. Coriolin, isolated from the Basidiomycete Coriolus consors, exhibits antibacterial and antitumor activity, and its total synthesis relies on enantiomerically pure cyclopentenyl building blocks to establish the correct absolute stereochemistry of the cis,anti,cis-tricyclo[6.3.0.0²⁻⁶]undecanoid (hirsutane) skeleton [2]. While this evidence establishes the compound class's importance, it must be noted that specific comparative data isolating the (S)-methyl ester's performance versus the (R)-enantiomer or free acid in these total syntheses are not available in the public domain [3].

Natural Product Role
Supporting evidence
Reported precursor for coriolin, hirsutic acid C, alepraic acid synthesis
Application context; quantitative comparative data unavailable
Enantiomer-specific performance not isolated in published syntheses
natural product total synthesis polyquinane antibiotic precursor

Defined Application Scenarios for (S)-Methyl 2-(cyclopent-2-en-1-yl)acetate Based on Quantitative Differentiation Evidence


Enantioselective Total Synthesis of Hirsutane-Class Polyquinane Natural Products

In the total synthesis of coriolin and hirsutic acid C—polyquinane natural products with demonstrated antibacterial and antitumor activities—the defined (S)-configuration at the cyclopentene ring carbon is critical for establishing the correct absolute stereochemistry of the tricyclic hirsutane core. The use of the single (S)-enantiomer (CAS 67920-82-5) rather than the racemate (CAS 20006-85-3) avoids the 50% (R)-enantiomer impurity that would generate undesired diastereomers in subsequent asymmetric transformations, eliminating the need for chiral resolution at a later stage [1]. The established precedent for (2-cyclopentenyl)acetic acid derivatives as precursors to these natural products validates this application context .

Pd-Catalyzed Allylic Substitution for Chiral Cyclopentenoid Library Synthesis

The 2-en cyclopentene ring provides an isolated allylic system suitable for enantioselective Pd-catalyzed allylic substitutions to generate diverse chiral cyclopentenoid scaffolds. The methyl ester's lower boiling point (171.2°C vs. 193.1°C for the ethyl ester) enables gentler distillative purification of volatile Pd-catalyzed reaction products, reducing the risk of thermal decomposition of organometallic residues [1]. The 2-en regiochemistry is essential for this reactivity manifold, as the 1-en positional isomer (CAS 21622-07-1) presents a conjugated vinyl system with fundamentally different reactivity that cannot engage in the same allylic substitution pathways .

Diels-Alder Cycloaddition-Based Scaffold Construction for Medicinal Chemistry Programs

The cyclopentene double bond of (S)-Methyl 2-(cyclopent-2-en-1-yl)acetate serves as a dienophile in Diels-Alder [4+2] cycloadditions, enabling rapid construction of bicyclic scaffolds with defined stereochemistry. This reactivity is completely absent in the saturated analog methyl 2-cyclopentylacetate (CAS 2723-38-8), which lacks the alkene functional group [1]. The methyl ester's higher flash point (72.8°C vs. ~54.7°C for the saturated analog) also provides an improved safety margin for reactions conducted at elevated temperatures typically required for cycloaddition chemistry . The defined (S)-stereochemistry enables stereochemical induction in the cycloaddition step, contributing to diastereoselective product formation.

Prostaglandin Analog Intermediate for Cardiovascular and Inflammation Research

Chiral cyclopentenyl acetate esters are recognized intermediates in prostaglandin synthesis pathways, with documented use of related cyclopentenone derivatives as pharmacologically important subunits of cross-conjugated cyclopentenone prostaglandins [1]. The methyl ester form offers advantages over the free acid (CAS 13668-61-6) for synthetic manipulation: the ester serves as a protected carboxylic acid, preventing unwanted side reactions during multi-step sequences, and its higher boiling point (171.2°C vs. 93–94°C at 2.5 mmHg for the free acid) facilitates handling under standard laboratory conditions without the need for reduced-pressure distillation equipment . The (S)-enantiomer provides the correct absolute configuration matching the natural prostaglandin stereochemistry.

Application
Selection Property
Validation Focus
Polyquinane natural product synthesis
Enantiomer-defined (S)-building block
Stereochemical integrity in hirsutane core assembly
Chiral cyclopentenoid library (Pd-catalyzed)
2-en allylic reactivity
Regiochemical fidelity in allylic substitution
Diels-Alder scaffold construction
Alkene dienophile handle
Stereochemical induction and thermal safety margin
Prostaglandin analog intermediate
Protected carboxylic acid (methyl ester)
Synthetic manipulation without side reactions
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